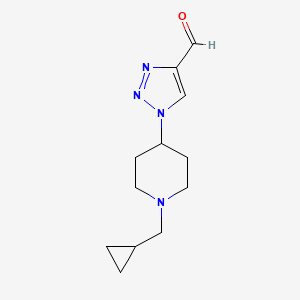
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, also known as EEMPC, is a synthetic compound that has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, as a reagent in various biochemical reactions, and as a tool in the study of various biological processes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives Development
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, it's involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, demonstrating the efficiency of microwave irradiation in facilitating chemical reactions without the need for solvents, which is beneficial for green chemistry practices (Eynde et al., 2001). Additionally, it has been used in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing its role in the development of antiviral agents, although these compounds showed limited activity against DNA viruses (Hocková et al., 2003).
Antimicrobial and Antifungal Activities
Derivatives synthesized from ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate have been explored for antimicrobial properties. A study involving the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives reported significant in vitro antifungal and antibacterial activities, highlighting the potential of these derivatives in antimicrobial drug development (Tiwari et al., 2018).
Material Science and Optoelectronics
In material science, the derivatives of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate have been investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. A study focused on the structural parameters, electronic, and NLO exploration of thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, demonstrated significant NLO characteristics, suggesting the potential use of these compounds in high-tech optoelectronic devices (Hussain et al., 2020).
Biological Studies and Drug Development
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate derivatives have also been synthesized and tested for various biological activities, including antioxidant and radioprotective activities. One such study synthesized a novel pyrimidine derivative and evaluated its in vitro antioxidant activity and in vivo radioprotection property in Drosophila melanogaster, providing insights into the potential therapeutic applications of these compounds (Mohan et al., 2014).
Propiedades
IUPAC Name |
ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIQCOYHGDISCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




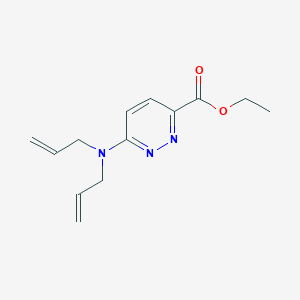

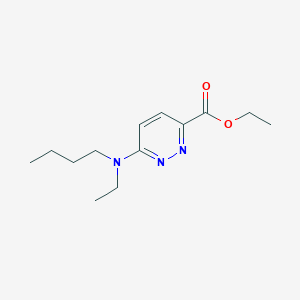
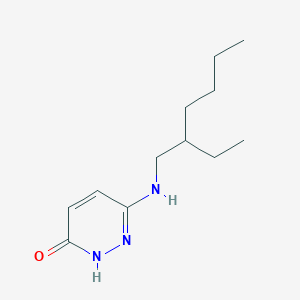
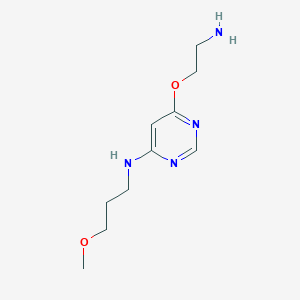

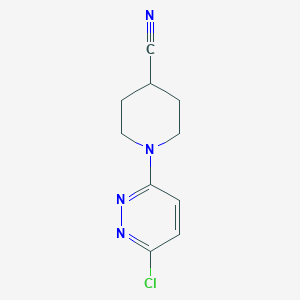
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)

